![molecular formula C20H11N3O3S2 B2908164 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681168-54-7](/img/structure/B2908164.png)
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that integrates coumarin, thiazole, and benzo[d]thiazole moieties. This compound is of significant interest due to its potential biological activities, including antioxidant, antimicrobial, and cytotoxic properties .
Mechanism of Action
Target of Action
Thiazoles, a key structural component of this compound, are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives may interact with multiple targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, pain perception, microbial growth, and cell proliferation, among others.
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Given the wide range of biological activities associated with thiazole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level. These could potentially include modulation of enzyme activity, alteration of cell signaling pathways, and changes in cell proliferation and survival, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-oxo-2H-chromene-3-carbaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with benzo[d]thiazole-6-carboxylic acid under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Studied for its cytotoxic properties against various cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Known for their anticoagulant and antimicrobial properties.
Thiazole derivatives: Exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Benzo[d]thiazole derivatives: Studied for their potential as anticancer and antimicrobial agents.
Uniqueness
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide is unique due to its combination of coumarin, thiazole, and benzo[d]thiazole moieties, which may confer a broader spectrum of biological activities compared to compounds containing only one or two of these moieties .
Properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3S2/c24-18(12-5-6-14-17(8-12)28-10-21-14)23-20-22-15(9-27-20)13-7-11-3-1-2-4-16(11)26-19(13)25/h1-10H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNSZRWNDGMGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2908081.png)
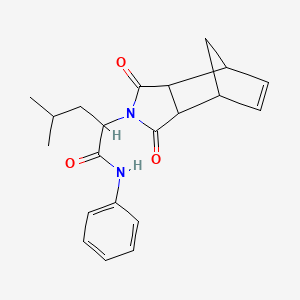
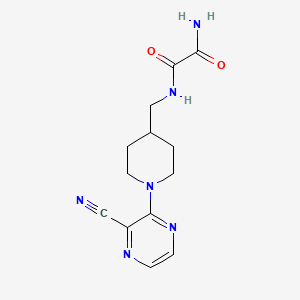
![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2908085.png)
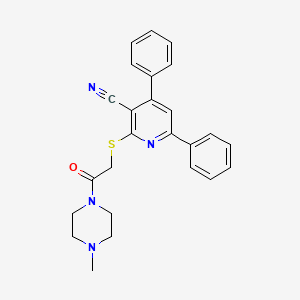
![2-{5-[(3,4-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2908089.png)
![2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide](/img/structure/B2908090.png)
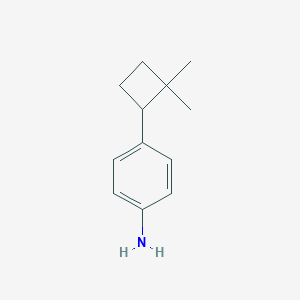
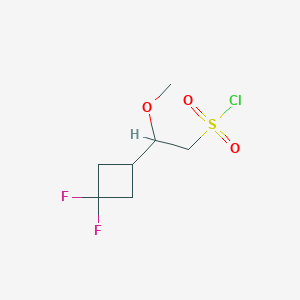
![1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-phenylethan-1-one](/img/structure/B2908094.png)
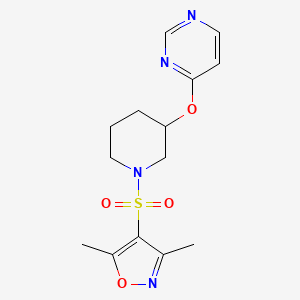
![N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2908101.png)
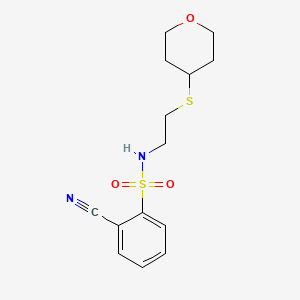
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2908104.png)
